Methyl D-galacturonate

Glucuronoyl esterase Isozyme specificity Substrate profiling

Pectin degradation researchers face kinetic variability when using heterogeneous polymeric substrates. Methyl D-galacturonate (CAS 16048-08-1) provides a stereochemically pure monosaccharide probe for precise enzyme characterization. • Discriminates CE15 glucuronoyl esterase isozymes; OtCE15D exhibits poor activity. • Serves as negative control for rScGE (no hydrolysis of D-galacto configuration). • Km ≈ 10 mM for ascorbate pathway enzymes; ester stable in cold acid, labile in 1 M TFA/100°C. ≥95% purity. Ambient shipping; -20°C storage. Global dispatch.

Molecular Formula C7H12O7
Molecular Weight 208.17 g/mol
CAS No. 16048-08-1
Cat. No. B095745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl D-galacturonate
CAS16048-08-1
SynonymsD-GALACTURONIC ACID METHYL ESTER
Molecular FormulaC7H12O7
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5+,6-/m0/s1
InChIKeyUNSKAUSCLTVFGO-KCDKBNATSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-o-D-galacturonate: Procurement Properties & Classification


Methyl-o-D-galacturonate (CAS 16048-08-1), also referred to as Methyl D-galacturonate or D-galacturonic acid methyl ester, is a methyl ester derivative of D-galacturonic acid with the molecular formula C7H12O7 and a molecular weight of 208.17 g/mol . This compound serves as a class of biochemical reagents in glycobiology research, where it is employed as a model substrate for studying pectin-degrading enzymes, a building block for oligosaccharide synthesis, and a reference compound for investigating carbohydrate-active enzyme specificity [1]. Its stereochemical configuration (D-galacto series) and the presence of a methyl ester at the C6 carboxyl position define its interaction profile with esterases, lyases, and glycosidases, making it a structurally defined monosaccharide derivative rather than a polymeric or heterogeneous substrate [2].

1
Supports glycobiology workflows requiring a structurally defined monosaccharide substrate
2
Enables enzyme specificity profiling for esterases, lyases, and glycosidases
3
Suitable as a model substrate for pectin-degrading enzyme studies

Methyl-o-D-galacturonate: Substitution Limitations


Generic substitution among galacturonate derivatives is precluded by pronounced differences in enzyme recognition, substrate affinity, and chemical reactivity that directly impact experimental outcomes. The methyl ester moiety at C6 fundamentally alters the compound's interaction with carbohydrate-active enzymes compared to the free acid (D-galacturonic acid) or alternative esters . Furthermore, stereochemical configuration at C4 dictates recognition by glucuronoyl esterases, which exhibit strict discrimination between D-gluco and D-galacto configurations [1]. The compound also demonstrates quantifiable stability characteristics under acidic and alkaline conditions that differ materially from oligomeric or polymeric pectin derivatives [2]. These dimensions—enzymatic specificity, kinetic parameters, and chemical stability—constitute verifiable differentiation that governs the compound's suitability for specific research workflows and precludes casual interchange with seemingly similar analogs.

Target
Methyl-o-D-galacturonate (C6 methyl ester, D-galacto configuration)
D-Galacturonic acid
Free acid may shift enzyme recognition kinetics and esterase substrate affinity
D-Glucuronate esters
C4 stereochemistry (gluco vs. galacto) may block glucuronoyl esterase binding
Oligomeric/Polymeric pectin
Alkaline and acid stability profiles may not transfer to polymeric substrates

Methyl-o-D-galacturonate: Comparative Evidence Guide


Glucuronoyl Esterase Isozyme Discrimination

Methyl-D-galacturonate demonstrates differential activity across glucuronoyl esterase (EC 3.1.1.117) isozymes, with isozyme OtCE15D exhibiting poor activity toward this substrate while other isozymes in the same family show measurable turnover . This isozyme-dependent activity profile establishes Methyl-D-galacturonate as a discriminating substrate for probing structural determinants of CE15 enzyme specificity.

Isozyme Discrimination
Head-to-head
Poor activity with isozyme OtCE15D; other CE15 isozymes show measurable turnover
Supports isozyme-specific profiling
Data to verify; enzyme database entry source
Glucuronoyl esterase Isozyme specificity Substrate profiling

Low Affinity in Ascorbic Acid Biosynthesis

In plant extract-based ascorbic acid biosynthesis assays, Methyl-D-galacturonate exhibits a Michaelis constant (Km) of approximately 10⁻² M, indicating low affinity for the relevant converting enzyme [1]. This kinetic parameter provides a quantitative baseline that distinguishes Methyl-D-galacturonate from the presumed natural substrate, which would be expected to display substantially higher affinity.

Low Affinity Probe
Class-level inference
Km ≈ 10⁻² M (10 mM) in ascorbic acid biosynthesis assay
Supports negative control or specificity probe context
Km orders of magnitude higher than presumed natural substrate
Enzyme kinetics Substrate affinity Ascorbic acid biosynthesis

Stereochemical Discrimination by Glucuronoyl Esterase

Recombinant glucuronoyl esterase from Schizophyllum commune (rScGE) hydrolyzes substrates containing the D-glucuronic acid moiety but fails to hydrolyze methyl D-galactopyranuronate [1]. This stereochemical discrimination at C4—where the galacto configuration differs from the gluco configuration by the axial vs. equatorial orientation of the hydroxyl group—demonstrates the enzyme's stringent requirement for the D-glucuronate stereochemistry.

Stereochemical Discrimination
Head-to-head
No hydrolysis by rScGE; D-glucuronate esters are cleaved
Essential negative control for assay validation
Binary discrimination: active vs. inactive
Substrate recognition Stereoselectivity Carbohydrate esterase

Alkaline Lability of Galacturonoyl Esters

In comparative hydrolysis studies of O-galacturonoyl derivatives, O-D-galacturonoyl-D-glucose (monomeric galacturonate ester) was considerably more alkali-labile than O-polygalacturonoyl-D-glucose (polymeric ester), while O-D-galacturonoylcellulose exhibited intermediate stability [1]. This gradation in alkaline susceptibility establishes a defined stability hierarchy that informs selection of the appropriate galacturonate derivative for synthetic or analytical workflows.

Alkaline Lability
Class-level inference
Monomeric ester considerably more alkali-labile than polymeric ester
Guides stability-based derivative selection
Qualitative ranking from comparative study
Chemical stability Alkaline hydrolysis Derivatization chemistry

Acid Stability of Galacturonate Esters

O-Galacturonoyl esters tested in the same study were relatively stable to cold acid treatment but underwent complete hydrolysis when exposed to 1 M trifluoroacetic acid (TFA) at 100°C for 1 hour [1]. This acid stability profile provides a quantitative operational window for selective manipulation of protecting groups in complex carbohydrate syntheses.

Acid Stability Window
Class-level inference
Stable under cold acid; complete hydrolysis with 1 M TFA at 100°C for 1 h
Informs orthogonal deprotection strategies
Defined threshold for selective ester cleavage
Acid hydrolysis Deprotection conditions Analytical chemistry

Methyl-o-D-galacturonate: Research & Industrial Applications


CE15 Glucuronoyl Esterase Isozyme Discrimination

Researchers characterizing glucuronoyl esterase (EC 3.1.1.117) isozymes can employ Methyl-D-galacturonate as a discriminating substrate to differentiate OtCE15D from other CE15 family members, based on documented poor activity with this specific isozyme [1]. This application is particularly valuable for functional annotation of uncharacterized esterases from fungal or bacterial sources where isozyme-specific substrate preferences inform biological role assignments.

Glucuronoyl Esterase Negative Control

In assays designed to measure glucuronoyl esterase activity, Methyl-D-galactopyranuronate serves as an essential negative control substrate, as recombinant Schizophyllum commune glucuronoyl esterase (rScGE) does not hydrolyze this compound despite active cleavage of D-glucuronate esters [1]. This stereochemical discrimination at C4 validates assay specificity and helps identify non-specific esterase background that might otherwise confound activity measurements in plant biomass degradation or gut microbiome studies.

Low-Affinity Probe for Ascorbic Acid Pathway

For investigations of the plant ascorbic acid biosynthetic pathway, Methyl-D-galacturonate provides a kinetically defined substrate with a documented Km of approximately 10⁻² M (10 mM) [1]. This quantifiably low affinity makes the compound suitable as a specificity control or competitive inhibitor probe in enzyme characterization studies, where its weak binding can reveal active site constraints without saturating the enzyme under standard assay conditions.

Sequential Deprotection in Oligosaccharide Synthesis

Synthetic chemists constructing galacturonate-containing oligosaccharides or glycoconjugates can leverage the validated acid stability profile of galacturonate esters, which remain intact under cold acid conditions but undergo complete hydrolysis in 1 M trifluoroacetic acid at 100°C for 1 hour [1]. This operational window enables orthogonal deprotection strategies where ester bonds are selectively cleaved without compromising glycosidic linkages, a critical requirement for generating defined oligogalacturonate structures with specific methylation patterns [2].

Application
Selection Property
Validation Focus
CE15 Isozyme Discrimination
Isozyme-dependent activity profile
Functional annotation of uncharacterized esterases
Glucuronoyl Esterase Negative Control
C4 stereochemical discrimination
Assay specificity and non-specific esterase background
Ascorbic Acid Pathway Probe
Low substrate affinity (Km context)
Specificity control or competitive inhibitor context
Oligosaccharide Synthesis
Defined acid stability threshold
Orthogonal deprotection strategy validation

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